molecular formula C11H22N2 B1418962 2-(Decahydroquinolin-1-yl)ethan-1-amine CAS No. 1056646-62-8

2-(Decahydroquinolin-1-yl)ethan-1-amine

Cat. No. B1418962
M. Wt: 182.31 g/mol
InChI Key: KUNDBSJXRYATDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Decahydroquinolin-1-yl)ethan-1-amine, or 2-DQE, is a chemical compound that has been used in a variety of scientific research applications. It is a heterocyclic amine that is used as a ligand in the synthesis of various organic compounds. 2-DQE is also used as a reagent in the synthesis of other organic compounds, including amino acids and peptides. In addition, 2-DQE has been used in the synthesis of a number of pharmaceuticals, including anticonvulsants, antidepressants, and antihistamines.

Scientific Research Applications

Organic Synthesis and Catalysis

Regioselectivity in C(sp3)-H α-Alkylation of Amines : The benzoxazol-2-yl substituent has been shown to act as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines, showcasing unique regioselectivity and broad applicability in organic synthesis (Lahm & Opatz, 2014).

Enantioselective Synthesis : The asymmetric synthesis of 2-substituted-tetrahydroisoquinolin-1-yl glycines through oxidative cross-dehydrogenative coupling (CDC) represents a notable application in stereoselective organic synthesis (Zhou et al., 2013).

Medicinal Chemistry

Anticancer Activity : Certain 7-chloro-4-(piperazin-1-yl)quinoline derivatives have been synthesized and evaluated for their in vitro anticancer activity against human breast and prostate cancer cell lines, highlighting the potential of structurally related compounds in cancer management (Aboul-Enein et al., 2017).

Anti-Inflammatory and Psychotropic Activity : Synthesis and characterization of new N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides have shown to possess marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines, demonstrating the versatility of these compounds in medicinal chemistry (Zablotskaya et al., 2013).

Material Science and Photophysics

Biomolecular Binding Properties : The synthesis of new 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines and their photophysical analyses indicated strong interactions with ct-DNA, showcasing the potential in materials science and bioimaging applications (Bonacorso et al., 2018).

Fluorescence Probes and Bioimaging

Fluorescent pH Probe : The aminoquinoline derivatives have been synthesized and shown significant fluorescence enhancement, enabling the real-time determination of proton concentration in acidic solutions, which is valuable for bioimaging applications (Xie et al., 2017).

properties

IUPAC Name

2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13/h10-11H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNDBSJXRYATDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCN2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Decahydroquinolin-1-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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